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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxyphenol

CAS No.: 70654-71-6

Cat. No.: B2557263 Get Quote

In the landscape of modern organic synthesis, the strategic functionalization of aromatic

scaffolds is paramount for the construction of complex molecular architectures. 4-Bromo-2,6-
dimethoxyphenol emerges as a particularly valuable intermediate, offering a unique

combination of electronic and steric properties. Its structure, featuring a highly activated phenol

ring flanked by two methoxy groups and possessing a synthetically versatile bromine handle,

makes it a cornerstone for a diverse array of chemical transformations. This guide provides an

in-depth exploration of the fundamental reactivity of this compound, moving from its core

electronic nature to its behavior in key reaction classes. We will dissect the causality behind its

reactivity, present field-proven protocols, and illustrate its utility for researchers, chemists, and

professionals in drug development.

Molecular Architecture: The Interplay of Substituent
Effects
The reactivity of 4-Bromo-2,6-dimethoxyphenol is dictated by the electronic and steric

interplay of its four substituents on the benzene ring. Understanding these influences is critical

to predicting its chemical behavior.

Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl moiety donates

significant electron density to the aromatic ring via a strong positive resonance effect (+R).

This effect substantially outweighs its negative inductive effect (-I), making the ring highly

nucleophilic and primed for electrophilic attack.
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Methoxy (-OCH₃) Groups: Positioned at C2 and C6, the two methoxy groups are also strong

activators, contributing electron density through resonance (+R). Their collective effect,

combined with the hydroxyl group, creates a profoundly electron-rich aromatic system.

Bromo (-Br) Group: Located at the C4 position, the bromine atom exerts a dual electronic

influence. It is deactivating through its electron-withdrawing inductive effect (-I) but is also a

weak activator via resonance (+R), directing incoming electrophiles to the ortho and para

positions.

Steric Hindrance: The two methoxy groups ortho to the hydroxyl group provide significant

steric bulk, shielding the C2 and C6 positions and influencing the regioselectivity of certain

reactions.

This unique substitution pattern renders the molecule a highly activated platform for oxidation

and a versatile partner in cross-coupling reactions, while defining specific constraints for

electrophilic aromatic substitution.

Caption: Electronic contributions of substituents on 4-Bromo-2,6-dimethoxyphenol.

Core Reactivity Profiles
The molecule's rich electronic nature and functional handles predispose it to several key

classes of reactions.

Oxidation: From Phenoxyl Radicals to Quinones and
Dimers
The high electron density of the phenol ring makes it highly susceptible to oxidation. This

process typically proceeds through a one-electron oxidation to form a resonance-stabilized

phenoxyl radical. The fate of this radical is dependent on the oxidant and reaction conditions.

Quinone Formation: Strong chemical oxidants can induce a two-electron oxidation, leading

to the formation of quinoidal structures. This transformation can result in the displacement of

the para-bromo substituent to yield 2,6-dimethoxy-p-benzoquinone, a valuable synthetic

intermediate.[1] A highly effective method for this conversion on related 2,6-disubstituted

phenols involves oxidation with oxygen catalyzed by a cobalt-salen complex (Salcomine).[1]
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Enzymatic Dimerization: Laccases, a class of multi-copper-containing enzymes, are

exceptionally efficient at catalyzing the one-electron oxidation of phenols.[1][2] The laccase-

catalyzed oxidation of 2,6-dimethoxyphenol is a standard measure of enzyme activity and

proceeds via a 2,6-dimethoxyphenoxyl radical.[1] In the case of 4-Bromo-2,6-
dimethoxyphenol, this radical intermediate can undergo C-C coupling to form symmetrical

dimers, such as the corresponding biphenyl-diol.[1][3]
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Caption: Key oxidation pathways for 4-Bromo-2,6-dimethoxyphenol.

Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 4-Bromo-2,6-dimethoxyphenol is profoundly activated towards

electrophilic aromatic substitution (EAS) due to the potent electron-donating effects of the

hydroxyl and methoxy groups.[1] However, the substitution pattern presents a unique

challenge. The strongest directing group, the hydroxyl, would typically direct incoming

electrophiles to its ortho (C2, C6) and para (C4) positions. In this molecule, these positions are

already occupied. Consequently, further EAS on the ring is sterically hindered and would

require forcing conditions, which may favor side reactions like oxidation. Any potential

substitution would likely occur at the less-hindered C3 or C5 positions, though this is

electronically disfavored compared to the positions activated by the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)
Standard nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile

on an electron-poor aromatic ring, displacing a leaving group.[4][5] This mechanism requires
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the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the

leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[6][7]

4-Bromo-2,6-dimethoxyphenol is antithetical to these requirements. Its ring is electron-rich

due to multiple electron-donating groups. Therefore, it is considered inert to the SNAr

mechanism under standard conditions.[6] Displacement of the bromide would necessitate

alternative, high-energy pathways that are not synthetically practical for this substrate.

Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 4-Bromo-2,6-dimethoxyphenol lies in the reactivity of its aryl

bromide moiety. The C-Br bond serves as an excellent handle for a wide range of palladium-

catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-

heteroatom bonds.[8]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,

enabling the synthesis of complex biaryl structures.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a critical

transformation in the synthesis of many pharmaceuticals.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions offer high functional group tolerance, proceed under relatively mild conditions,

and provide a reliable strategy for elaborating the core structure of 4-Bromo-2,6-
dimethoxyphenol into high-value products.[8]
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Chemical Synthesis
4-Bromo-2,6-dimethoxyphenol is a versatile building block for creating a variety of valuable

compounds.[9] Its derivatives have garnered attention for potential pharmaceutical

applications, including antioxidant and antimicrobial activities.[10] The strategic placement of its

functional groups allows for sequential and regioselective modifications, making it an ideal

starting material for constructing complex natural product analogues and novel therapeutic

agents.[9][10] Furthermore, it is employed in material science for the preparation of advanced

polymers and functional materials where its structure imparts specific desirable properties.[9]
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Quantitative Data and Experimental Protocols
For the practicing scientist, theoretical understanding must be paired with practical,

reproducible methodologies.

Table 1: Physicochemical Properties of 4-Bromo-2,6-
dimethoxyphenol

Property Value Reference

CAS Number 70654-71-6 [9]

Molecular Formula C₈H₉BrO₃ [9]

Molecular Weight 233.06 g/mol [9]

Appearance Solid

Melting Point 95-98 °C

Protocol 1: Synthesis via Bromination of 2,6-
Dimethoxyphenol
This protocol describes the selective para-bromination of 2,6-dimethoxyphenol. The high

activation from the phenol and methoxy groups allows for mild brominating conditions.

Materials:

2,6-Dimethoxyphenol

N-Bromosuccinimide (NBS)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Dissolution: In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 eq) in DCM at room

temperature under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice-water bath.

Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-

20 minutes, ensuring the temperature remains at 0 °C.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed (typically 1-2 hours).

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium

thiosulfate to consume any excess bromine.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated aqueous NaHCO₃, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-2,6-dimethoxyphenol.

Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling 4-Bromo-2,6-dimethoxyphenol with an

arylboronic acid.

Materials:

4-Bromo-2,6-dimethoxyphenol (1.0 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2557263?utm_src=pdf-body
https://www.benchchem.com/product/b2557263?utm_src=pdf-body
https://www.benchchem.com/product/b2557263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2557263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Ethyl acetate

Water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a Schlenk flask, add 4-Bromo-2,6-dimethoxyphenol, the arylboronic

acid, the palladium catalyst, and the base.

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle

three times to ensure an oxygen-free atmosphere.

Solvent Addition: Add the degassed solvent system via syringe.

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with

vigorous stirring.

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.

Dilute with ethyl acetate and wash with water.

Extraction: Extract the aqueous layer with ethyl acetate (2x).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired biaryl product.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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